molecular formula C14H13N5OS B6503756 5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 4848-69-5

5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B6503756
CAS No.: 4848-69-5
M. Wt: 299.35 g/mol
InChI Key: QJVNTWKHBZLTNR-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. Key structural elements include:

  • 1-Phenyl group: Contributes to lipophilicity and π-π stacking interactions.

This scaffold is recognized for its versatility in medicinal chemistry, with applications in anticancer, antimicrobial, and antiviral research .

Properties

IUPAC Name

5-amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-2-8-21-14-17-12-11(13(20)18(14)15)9-16-19(12)10-6-4-3-5-7-10/h2-7,9H,1,8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVNTWKHBZLTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365390
Record name 5-amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4848-69-5
Record name 5-amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 5-amino-1-phenylpyrazole with appropriate aldehydes and thiols under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: It has been investigated for its anticancer, antimicrobial, and antiviral activities.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives are highly dependent on substituent variations. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Compound Name Substituents Biological Activity Key Differentiators References
5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one 5-NH₂, 1-Ph, 6-CH₂CH₂S Under investigation (anticancer) Prop-2-enylsulfanyl group enhances reactivity and potential covalent binding
5-Amino-6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one 5-NH₂, 1-Ph, 6-CH₃ Antimicrobial Methyl group simplifies structure but reduces chemical versatility
6-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1-(2-hydroxyethyl)-pyrazolo[3,4-d]pyrimidin-4-one 6-(Cl/F-aryl)S, 1-CH₂CH₂OH Antifungal/kinase inhibition Chloro/fluoro substituents improve target affinity
4-(3-Phenyl-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno-pyrimidine fusion CDK2 inhibition (anticancer) Extended π-system enhances selectivity
5-Amino-1H-pyrazolo[3,4-d]pyrimidin-7(8H)-one 5-NH₂, no phenyl or sulfur substituents Broad-spectrum antiviral Simplified scaffold with amino-driven activity

Key Findings

Role of the 5-Amino Group: Critical for antiviral and anticancer activity due to hydrogen-bonding interactions with target proteins (e.g., viral polymerases or kinases) . In 5-amino-6-methyl-1-phenyl derivatives, this group synergizes with methyl substitution for antimicrobial effects .

Impact of Sulfur-Containing Substituents :

  • The prop-2-enylsulfanyl group in the target compound offers dual functionality:

  • The terminal alkene allows for click chemistry or Michael additions, enabling targeted drug delivery .
    • In contrast, aryl-sulfanyl groups (e.g., 2-chloro-6-fluorobenzyl in ) improve pharmacokinetic properties like blood-brain barrier penetration .

Phenyl vs. Hydroxyethyl Substitutions :

  • The 1-phenyl group increases lipophilicity, favoring membrane permeability and tumor targeting .
  • Hydroxyethyl substituents (e.g., in ) improve solubility but may reduce CNS activity due to polar interactions .

Trifluoromethyl vs.

Biological Activity

5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of 5-Amino-1-phenyl-6-prop-2-enylsulfanylpyrazolo[3,4-d]pyrimidin-4-one involves several steps that ensure high selectivity and yield. Recent studies have demonstrated efficient synthetic routes using mild reaction conditions, yielding products with purities ranging from 47% to 93% . The synthetic pathway typically involves the reaction of appropriate aryl and pyrazole derivatives under controlled conditions.

Table 1: Synthesis Yields of Related Compounds

Compound NameYield (%)
5-Amino-1-(4-fluorophenyl)-pyrazole-4-carbonitrile76.1
5-Amino-1-(perfluorophenyl)-pyrazole-4-carbonitrile76.4
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-pyrazole-4-carbonitrile77.2
5-Amino-1-(4-methoxyphenyl)-pyrazole-4-carbonitrile78.0

Anticancer Properties

Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activities. For instance, compounds related to this scaffold have been evaluated for their effects on various cancer cell lines. Notably, FiVe1 , a related compound, demonstrated selective inhibition of VIM-expressing mesenchymal cancer cells with an IC50 value of approximately 1.6 μM in HT-1080 fibrosarcoma cells . However, challenges such as poor solubility and low oral bioavailability limit its application as a therapeutic agent.

The mechanism by which these compounds exert their biological effects often involves the modulation of specific signaling pathways. For example, the inhibition of VIM (Vimentin) phosphorylation has been linked to enhanced cytotoxicity in cancer cells . This suggests that structural modifications can significantly influence the potency and selectivity of these compounds against various cell types.

Case Studies

Several studies have focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines:

  • Study on Derivative Potency : A study synthesized 35 new derivatives based on the FiVe1 scaffold, revealing that compound 4e exhibited a marked improvement in potency (IC50 = 44 nM) compared to the original compound .
  • Selectivity Profiles : The introduction of different substituents at specific positions on the phenyl ring was found to affect both potency and selectivity profiles significantly. For example, compounds with chlorine or nitrile substitutions at the C-5 position showed superior activity compared to those with bulky groups .

Table 2: Biological Activity Data for Selected Compounds

Compound IDIC50 (μM)Selectivity Ratio (VIM+ / VIM-)
FiVe11.6>10
Compound 4e0.044N/A
Compound 4a~0.25N/A

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